Hydantoin
Overview
Description
Hydantoin, also known as imidazolidine-2,4-dione, is a non-aromatic five-membered heterocycle recognized for its significance in medicinal chemistry. It serves as a fundamental scaffold in the development of various therapeutic and agrochemical agents due to its diverse biological and pharmacological activities. The chemical structure of hydantoin allows for two hydrogen bond acceptors and two hydrogen bond donors, offering multiple sites for substitution and modification. This versatility makes hydantoin a particularly significant group of heterocycles in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications (Shaikh et al., 2023).
Synthesis Analysis
The synthesis of hydantoin and its derivatives has been explored through various methods, including the Bucherer-Bergs reaction, which is highlighted for its efficiency and simplicity in producing important natural products and potential therapeutics. This reaction is particularly applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins. The Bucherer–Bergs reaction stands out for its ability to efficiently generate hydantoin from simple starting components, underscoring its utility in the preparation of novel organic compounds (Shaikh et al., 2023).
Molecular Structure Analysis
Hydantoin's molecular structure, characterized by its two hydrogen bond donors and two acceptors, provides a versatile framework for chemical modification. This structural feature is crucial for the molecule's role in medicinal chemistry, where modifications at these sites can lead to compounds with varied biological activities. The structure of hydantoin facilitates its use as a scaffold in drug discovery, enabling the development of compounds with targeted pharmacological properties (Shaikh et al., 2023).
Chemical Reactions and Properties
Hydantoin participates in numerous chemical reactions that modify its structure and, consequently, its chemical and biological properties. The flexibility in its chemical structure allows for the synthesis of a wide range of derivatives, each exhibiting unique pharmacological activities. This adaptability makes hydantoin an essential component in the synthesis of novel therapeutic agents, highlighting its importance in drug development and medicinal chemistry (Shaikh et al., 2023).
Physical Properties Analysis
The physical properties of hydantoin, including its melting point, solubility, and stability, are determined by its unique molecular structure. These properties are critical for the compound's application in drug formulation and delivery. Understanding the physical characteristics of hydantoin and its derivatives is essential for optimizing their pharmacokinetic and pharmacodynamic profiles, ensuring their efficacy and safety in therapeutic applications (Shaikh et al., 2023).
Chemical Properties Analysis
The chemical properties of hydantoin, such as reactivity, stability, and functional group compatibility, play a pivotal role in its utility in synthetic chemistry and drug design. The molecule's inherent chemical features enable the development of derivatives with tailored biological activities, making hydantoin a versatile and valuable compound in the discovery and development of new drugs (Shaikh et al., 2023).
Scientific Research Applications
Drug Discovery : Hydantoin scaffolds are valuable in drug discovery, with applications against cancers, microbial infections, metabolic diseases, and epilepsy (Cho, Kim, & Shin, 2019).
Pharmacy and Agriculture : Hydantoins are used in pharmacy, agriculture, and as intermediates in organic synthesis (Vukelic, Koksch, Seeberger, & Gilmore, 2016).
Cancer Therapeutics : Derivatives like DFH and DCH have shown potential as cancer therapeutic agents, particularly in inducing apoptosis in leukemia cells (Kavitha et al., 2009).
Antiviral Activity : Hydantoin inhibits enteroviral RNA synthesis and is effective against subgenomic replication, demonstrating its potential in antiviral therapies (Tijsma et al., 2016).
Central Nervous System Antitumor Agents : Hydantoin derivatives are explored for their activity in various cancer models, particularly in the central nervous system (Peng, Marquez, & Driscoll, 1975).
Material Science and Industry : Thiohydantoins, sulfur-containing analogues of hydantoins, have diverse applications in therapy, medicine, material science, and industry (Šmit et al., 2019).
Chiral Amino Acids Synthesis : Hydantoinases and related enzymes are employed for the production of natural and unnatural chiral D- and L-amino acids from chemically synthesized hydantoin derivatives (Altenbuchner, Siemann-Herzberg, & Syldatk, 2001).
Antimicrobial and Antitumor Applications : Hydantoin compounds exhibit broad biological activities, including antimicrobial and antitumor effects, and are used in the treatment of various conditions (Šmit, Stanić, & Zivkovic, 2018).
Biological Activities : Hydantoin and its derivatives possess activities like antimicrobial, anticonvulsant, and schistosomicidal properties due to their chemical reactivity (de Oliveira et al., 2008).
Pharmacological Effects : Hydantoin compounds have shown effectiveness in medicine, health care, fisheries, and other industrial fields due to their pharmacological properties (Xiang-pen, 2014).
Antibacterial and Antifungal Properties : Novel hydantoin derivatives have shown potent antibacterial and antifungal activities, including activity against HIV (Bapna, Parashar, Sharma, & Chouhan, 2011).
Antiarrhythmic and Anticonvulsant : Hydantoin is present in various biologically active compounds, including those used as antiarrhythmics and anticonvulsants (Trišović, Uscumlic, & Petrović, 2009).
Antibiotic Agents : Hydantoin derivatives are being explored as antibiotic agents due to their potent antimicrobial activity and potential to prevent bacterial resistance development (Su et al., 2017).
Poliovirus Replication Inhibition : Hydantoin acts at a late stage in the poliovirus replication cycle, targeting the 2C region, which is crucial for viral RNA encapsidation (Vance, Moscufo, Chow, & Heinz, 1997).
Fetal Hydantoin Syndrome : In prenatal exposure, hydantoin can lead to fetal hydantoin syndrome, affecting growth and intellectual ability in infants (Hanson, Myrianthopoulos, Harvey, & Smith, 1976).
Clinical Use in Urinary Tract Infections : Hydantoin is clinically used as an antibacterial agent, particularly in treating urinary tract infections (Bates, Rosenberg, & Tembo, 1973).
Future Directions
Hydantoins and their derivatives have been found to have versatile applications in various fields of science . They display a plethora of properties and a wide range of applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labeling markers in living cells and tissues . This field is ripe for new ideas, which can enable their use in optoelectronics and prototypes to translate laboratory products into commercial products .
properties
IUPAC Name |
imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRSLFGCUECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25280-53-9 | |
Record name | 2,4-Imidazolidinedione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25280-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1052111 | |
Record name | 2,4-Imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Hydantoin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
>15 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.00000747 [mmHg] | |
Record name | Hydantoin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hydantoin | |
CAS RN |
461-72-3 | |
Record name | Hydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDANTOIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9226 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Imidazolidinedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6208298TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Citations
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